5-Chloro-2-(trifluoromethoxy)benzoic acid
Description
This compound is commercially available with a purity of 98% and is stored at room temperature, indicating moderate stability under standard conditions . The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety and influencing its reactivity and solubility in organic solvents.
Properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBGMLCAJITNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724380 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959749-82-7 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoic acid core with a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position. The presence of these substituents significantly influences its chemical reactivity and biological properties. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Synthesis
The synthesis of this compound typically involves several steps, including halogenation and functional group modifications. A common method includes starting from benzoic acid derivatives and employing reactions such as nucleophilic aromatic substitution.
The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethoxy group enhances its binding affinity to target proteins, potentially modulating their activity.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral activity against various pathogens, including SARS-CoV-2. Research indicates that the introduction of electron-withdrawing groups like trifluoromethoxy improves antiviral potency compared to non-fluorinated analogs .
Table 1: Antiviral Activity Comparison
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.35 | Inhibition of viral replication |
| Niclosamide | 0.50 | Inhibition of viral replication |
| Control | >20 | No significant activity |
Cytotoxicity Studies
Cytotoxicity evaluations have shown that while this compound is effective against certain cancer cell lines, it exhibits selective toxicity, sparing normal cells at therapeutic concentrations. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Table 2: Cytotoxicity Profiles
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (Lung) | 10 | High |
| HepG2 (Liver) | 15 | Moderate |
| MCF7 (Breast) | 20 | Moderate |
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A study evaluated the antiviral properties of several benzoic acid derivatives, including this compound. It was found to significantly inhibit viral replication in vitro, showcasing its potential as a therapeutic agent against COVID-19 .
- Cytotoxicity in Cancer Research : In another study assessing various fluorinated compounds, this compound demonstrated promising results against specific cancer cell lines while maintaining a favorable safety profile in normal cells.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(trifluoromethoxy)benzoic acid has been investigated for its potential as an anti-cancer agent. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has made it a candidate for further development.
Case Study: Anticancer Activity
- A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of the MYC oncogene pathway, which is crucial for tumor growth and survival .
Agrochemicals
This compound is also explored as a herbicide and pesticide due to its structural properties that enhance biological activity against pests and weeds.
Case Study: Herbicidal Activity
- Research indicated that this compound exhibited significant herbicidal activity against several common agricultural weeds. The effective concentration (EC50) was determined to be around 100 ppm, showcasing its potential for use in agricultural formulations .
Materials Science
The compound's unique trifluoromethoxy group contributes to its utility in creating advanced materials with specific thermal and mechanical properties.
Case Study: Polymer Synthesis
- In polymer chemistry, the incorporation of this compound into polymer matrices has been shown to enhance thermal stability and hydrophobicity. This property is particularly beneficial in coatings and films designed for harsh environmental conditions .
Data Tables
| Application Area | Activity Type | Effective Concentration (EC50) |
|---|---|---|
| Medicinal Chemistry | Anticancer | Varies by cell line |
| Agrochemicals | Herbicidal | ~100 ppm |
| Materials Science | Polymer Stability | Enhanced thermal stability |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects: The trifluoromethoxy group in the target compound imparts stronger electron-withdrawing effects compared to methoxy (-OCH₃) or amino (-NH-) substituents, increasing acidity and altering solubility .
- Molecular Weight: Heavier analogs (e.g., 3e, MW 282.12) result from bulkier substituents like dichlorophenylamino groups.
- Melting Points: Amino-substituted derivatives (e.g., 3e, m.p. 227–230°C) exhibit higher melting points due to hydrogen bonding, whereas trifluoromethoxy analogs lack such interactions, leading to lower or unreported melting points .
Stability and Degradation
- Biodegradation: Chloro-substituted benzoic acids (e.g., 4-chlorobenzoate) are metabolized by Pseudomonas sp. via meta-cleavage pathways to yield dechlorinated products .
- Handling and Safety : Safety data for analogs (e.g., 5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid) recommend standard precautions for chlorinated compounds, including gloves and ventilation .
Preparation Methods
Method Overview:
This route involves the initial formation of a lithium salt of a chlorinated trifluoromethylbenzene derivative, followed by carboxylation with carbon dioxide to yield the benzoic acid.
Detailed Procedure:
Step 1: Formation of Lithium Salt
Starting from p-chloro benzo trifluoride, the compound is dissolved in anhydrous tetrahydrofuran (THF). Tert-butyl lithium (t-BuLi) is added slowly under inert atmosphere, inducing lithium-halogen exchange to generate a reactive lithium intermediate. The molar ratio of reactants typically is 1:1:1 for p-chloro benzo trifluoride, tert-butyl lithium, and a tertiary amine such as DIPEA to stabilize the reaction.Step 2: Carboxylation with CO₂
The lithium intermediate is then carefully poured onto dry ice (solid CO₂), allowing nucleophilic attack on CO₂ to form the corresponding benzoic acid derivative. The reaction mixture is stirred at low temperatures (around 5-10°C) for several hours to ensure complete conversion.Step 3: Workup and Purification
After completion, the mixture is acidified with dilute hydrochloric acid (pH 3-4), and the organic layer is separated via underpressure distillation to remove solvents. The crude product is then washed, filtered, and dried to yield the target compound.
Advantages:
- High yield (up to 89.8% reported).
- Use of readily available reagents.
- Suitable for industrial scale.
Data Table:
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Lithium formation | p-chloro benzo trifluoride + t-BuLi in THF | N/A | Exothermic, inert atmosphere |
| Carboxylation | Reaction with CO₂ (dry ice) at 5-10°C | Up to 89.8% | Low temperature, controlled addition |
| Workup & purification | Acidification, distillation, filtration | N/A | Purity >98% |
Preparation via Nucleophilic Aromatic Substitution and Oxidation
Method Overview:
This approach involves nucleophilic substitution on chlorinated aromatic compounds, followed by oxidation to the carboxylic acid.
Detailed Procedure:
Step 1: Preparation of Chlorinated Trifluoromethoxy Aromatic
Starting from chlorinated trifluoromethyl compounds, a nucleophilic substitution introduces the trifluoromethoxy group onto the aromatic ring, often via reaction with trifluoromethoxide salts or related reagents under high temperature.Step 2: Oxidation to Benzoic Acid
The chlorinated trifluoromethoxy aromatic is then subjected to oxidative conditions, such as using potassium permanganate or other strong oxidants, to convert the methyl or hydroxyl groups into carboxylic acids.
Advantages:
- Suitable for synthesizing derivatives with specific substitution patterns.
- Well-established oxidation protocols.
Data Table:
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Nucleophilic substitution | Chlorinated trifluoromethyl precursor + trifluoromethoxide | Variable | Requires high temperature |
| Oxidation | KMnO₄ or similar oxidant | Moderate | Needs careful control to prevent overoxidation |
Alternative Routes:
Recent advances include the use of metal-catalyzed cross-coupling reactions and direct fluorination strategies . For example, the synthesis of related compounds such as 5-chloro-2-fluoro-3-hydroxybenzoic acid involves esterification, boronization, and oxidation steps, which could be adapted for the trifluoromethoxy derivative.
Summary of Key Data and Observations
| Method | Raw Materials | Key Reactions | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|---|
| Lithium-halogen exchange + CO₂ | p-chloro benzo trifluoride | Nucleophilic carboxylation | 89.8% | High yield, scalable | Requires strict inert atmosphere |
| Nucleophilic substitution + oxidation | Chlorinated trifluoromethyl precursors | Substitution and oxidative cleavage | Moderate | Versatile | Multi-step, harsh conditions |
| Metal-catalyzed cross-coupling | Aromatic halides + trifluoromethoxy reagents | Cross-coupling, oxidation | Variable | Modern approach | Requires expensive catalysts |
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-(trifluoromethoxy)benzoic acid, and what key reagents are involved?
- Methodological Answer : Synthesis typically involves halogenation and trifluoromethoxy group introduction. A two-step approach is often used:
Chlorination : Start with 2-hydroxybenzoic acid derivatives, using chlorine gas or AlCl₃ as a catalyst in ethanol/water mixtures to introduce the chloro group .
Trifluoromethoxy functionalization : Employ trifluoromethylation reagents (e.g., trifluoromethyl boronic acid derivatives) under palladium catalysis. Solvents like THF or DMF are critical for achieving high yields .
Key considerations: Monitor reaction temperature (0–6°C for stability ) and use inert atmospheres to prevent decomposition.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro and trifluoromethoxy groups). The trifluoromethoxy group shows distinct ¹⁹F NMR shifts near -55 to -60 ppm .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group observed in analogous chlorinated benzoic acids ).
- HPLC-MS : Validates purity (>97% by HPLC) and detects trace byproducts .
Q. What are the solubility properties of this compound in common organic solvents, and how do they influence reaction conditions?
- Methodological Answer :
- Polar solvents : Soluble in DMSO, DMF, and methanol; ideal for nucleophilic reactions.
- Non-polar solvents : Limited solubility in hexane or toluene, necessitating phase-transfer catalysts for heterogeneous reactions .
- Temperature dependence : Recrystallization from ethanol/water mixtures (1:3 v/v) at 0°C improves yield .
Q. What safety precautions are necessary when handling this compound, based on available hazard data?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in a fume hood.
- First aid : For skin contact, rinse with water for 15 minutes; consult a physician immediately. Store at 0–6°C to prevent degradation .
- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Q. How can researchers optimize the purification process for this compound post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water gradients (60–80% ethanol) to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for separation of trifluoromethoxy derivatives .
- Activated Charcoal : Add during hot filtration to adsorb colored impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when using different catalyst systems?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity). For Pd-based systems, optimize ligand-to-metal ratios (1:1 to 1:2) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., trifluoromethoxy group insertion ).
Q. What strategies are effective in analyzing unexpected byproducts formed during the synthesis of this compound?
- Methodological Answer :
- LC-MS/MS : Fragment ions help identify structural motifs (e.g., dichlorinated byproducts from over-halogenation ).
- Isolation via Prep-HPLC : Collect byproduct fractions and characterize using 2D NMR (COSY, HSQC) to assign unexpected substituents .
Q. How does the electron-withdrawing trifluoromethoxy group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The trifluoromethoxy group increases electrophilicity at the ortho position, favoring SNAr reactions .
- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to confirm activation barriers .
Q. What computational chemistry approaches are suitable for predicting the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The trifluoromethoxy group enhances hydrophobic interactions in binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
Q. How can temperature and solvent effects be systematically studied to improve crystallization outcomes for X-ray diffraction analysis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
